1. Description: STAT3-IN-1 is a small molecule inhibitor that specifically targets the signal transducer and activator of transcription 3 (STAT3) signaling pathway. [] STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. In glioma research, STAT3-IN-1 is used to investigate the role of STAT3 in tumor progression and to explore its potential as a therapeutic target.
5. Mechanism of Action: STAT3-IN-1 inhibits STAT3 phosphorylation, dimerization, and nuclear translocation, thereby suppressing STAT3-mediated gene transcription. [] By blocking STAT3 signaling, STAT3-IN-1 effectively reduces glioma cell stemness, which is crucial for tumor growth and relapse.
7. Applications: * In vitro studies: STAT3-IN-1 has been shown to inhibit glioma cell proliferation and colony formation in culture systems with higher matrix stiffness, which mimics the tumor microenvironment. [] This finding suggests that STAT3-IN-1 could be effective in targeting glioma cells in their natural environment.* In vivo studies: STAT3-IN-1, in combination with the chemotherapeutic temozolomide (TMZ), significantly suppressed the growth of xenograft glioma models in mice, demonstrating enhanced anticancer effects and improved outcomes. [] These results highlight the potential of STAT3-IN-1 as a therapeutic agent for glioma treatment.
References:1.
Related Compounds
Stattic (Stat3-IN-1)
Compound Description: Stattic (Stat3-IN-1) is a small molecule inhibitor that specifically targets the Stat3 protein. It exhibits potent inhibitory effects on Stat3 dimerization, a crucial step for Stat3 activation and subsequent translocation to the nucleus, where it regulates the expression of genes involved in cell growth, survival, and inflammation [].
Temozolomide (TMZ)
Compound Description: Temozolomide (TMZ) is an alkylating chemotherapeutic agent commonly used in treating glioblastoma, a type of aggressive brain tumor. TMZ induces cell death by causing DNA damage, ultimately triggering apoptosis [].
Relevance: While structurally unrelated to Stattic, TMZ's relevance stems from its synergistic anti-cancer effects when combined with Stattic in preclinical models of glioblastoma. This synergy highlights the potential of targeting both Stat3 signaling and DNA damage repair mechanisms as a therapeutic strategy [].
AG-490
Compound Description: AG-490 is a selective inhibitor of the Janus kinase 2 (JAK2) enzyme. JAK2 plays a crucial role in the JAK/STAT signaling pathway, which is frequently dysregulated in various cancers and inflammatory diseases. AG-490 disrupts JAK2 activity, thereby inhibiting downstream signaling events mediated by STAT proteins [].
Relevance: Although structurally distinct from Stattic, AG-490 demonstrates the importance of targeting the JAK/STAT pathway in cancer. Both AG-490 and Stattic target components of this pathway, highlighting its significance in tumor progression and emphasizing the potential of inhibiting different points within this signaling cascade for therapeutic intervention [].
Cinobufagin
Compound Description: Cinobufagin is a natural cardiotoxic steroid belonging to the bufadienolide class. Cinobufagin exhibits anti-cancer properties in various cancer cell lines. Although its exact mechanism of action is complex and not entirely elucidated, studies suggest that cinobufagin induces apoptosis, inhibits cell proliferation, and modulates multiple signaling pathways, including the JAK/STAT pathway [].
Relevance: While structurally different from Stattic, cinobufagin's ability to overcome tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) resistance by downregulating MCL-1 through the JAK/STAT pathway highlights a shared target. Both compounds demonstrate the potential of targeting the JAK/STAT pathway to enhance the efficacy of anti-cancer therapies [].
Cinobufotalin
Compound Description: Cinobufotalin is another bufadienolide compound with a close structural resemblance to cinobufagin. Similar to cinobufagin, cinobufotalin also demonstrates anti-cancer activity in various cancer cell lines. It exerts its effects through multiple mechanisms, including inducing apoptosis, inhibiting cell proliferation, and modulating various signaling pathways involved in cancer cell survival and growth [].
Relevance: Despite their structural differences from Stattic, both cinobufotalin and cinobufagin's capacity to enhance TRAIL-induced apoptosis in breast cancer cells through MCL-1 downregulation via the JAK/STAT pathway emphasizes their shared target. This shared mechanism highlights the potential of targeting MCL-1 or JAK2 to overcome TRAIL resistance in breast cancer [].
E3330
Compound Description: E3330 is a small-molecule inhibitor that specifically targets the redox function of apurinic/apyrimidinic endonuclease/redox factor-1 (APE1/Ref-1), also known as Ref-1. Ref-1 possesses DNA repair activity and regulates the activity of various transcription factors, including those involved in tumorigenesis. E3330 disrupts the redox function of Ref-1, potentially inhibiting the activation of oncogenic transcription factors and sensitizing cancer cells to oxidative stress [].
Relevance: While E3330 primarily targets Ref-1, its relevance to Stattic stems from the interconnected nature of signaling pathways in cancer. Inhibiting Ref-1 with E3330 activates NRF2, a transcription factor involved in antioxidant defense mechanisms. Interestingly, Stat3, the target of Stattic, has been shown to negatively regulate NRF2 in some contexts. Therefore, both E3330 and Stattic, through their respective targets, might influence the delicate balance of cellular redox status and survival pathways in cancer cells [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.